molecular formula C17H22N2O7 B4005657 1-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethyl]imidazole;oxalic acid

1-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethyl]imidazole;oxalic acid

Cat. No.: B4005657
M. Wt: 366.4 g/mol
InChI Key: MBPXJQMLULTLIR-UHFFFAOYSA-N
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Description

1-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethyl]imidazole; oxalic acid is a chemical compound with the molecular formula C17H22N2O6. It is known for its unique structure, which includes an imidazole ring and an oxalic acid moiety. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Scientific Research Applications

1-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethyl]imidazole; oxalic acid has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethyl]imidazole; oxalic acid typically involves the reaction of 1-[2-[2-(3-ethoxyphenoxy)ethoxy]ethyl]imidazole with oxalic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also includes rigorous quality control measures to ensure the consistency and safety of the compound .

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethyl]imidazole; oxalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethyl]imidazole; oxalic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The oxalic acid moiety can chelate metal ions, affecting various biochemical processes. These interactions contribute to the compound’s biological activities and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethyl]imidazole; oxalic acid is unique due to its specific combination of an imidazole ring and an oxalic acid moiety. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

1-[2-[2-(3-ethoxyphenoxy)ethoxy]ethyl]imidazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3.C2H2O4/c1-2-19-14-4-3-5-15(12-14)20-11-10-18-9-8-17-7-6-16-13-17;3-1(4)2(5)6/h3-7,12-13H,2,8-11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPXJQMLULTLIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCOCCN2C=CN=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethyl]imidazole;oxalic acid
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